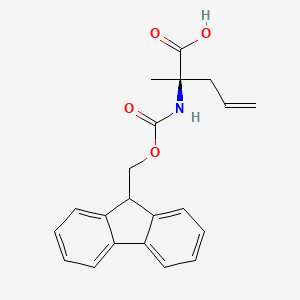
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid
Vue d'ensemble
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-enoic acid, more commonly referred to as FMOC-Phe-OH, is an important reagent and intermediate used in the synthesis of peptides and proteins. It is a derivative of phenylalanine, an essential amino acid, and is widely used in the field of peptide and protein synthesis. FMOC-Phe-OH is used as a protecting group in the synthesis of peptides and proteins, and is also used to modify the properties of peptides and proteins. In addition, FMOC-Phe-OH is used in the synthesis of peptide and protein-based drugs and has been used to create a variety of peptide and protein-based biosensors.
Applications De Recherche Scientifique
Synthèse peptidique
Le Fmoc-alpha-allyl-D-Ala est utilisé dans la synthèse des peptides {svg_1}. Le groupe Fmoc agit comme un groupe protecteur pour l'acide aminé pendant le processus de synthèse. Il est stable à température ambiante et utile comme agent de couplage dans la synthèse peptidique {svg_2}.
Synthèse peptidique en phase solide (SPPS)
Le Fmoc-alpha-allyl-D-Ala joue un rôle crucial dans la synthèse peptidique en phase solide (SPPS). Il agit comme un groupe protecteur d'amine sensible aux bases {svg_3}. Un modèle analytique du Fmoc-D-Ala-OH en solution SPPS a été établi, permettant de prédire rapidement la teneur en Fmoc-D-Ala-OH à tout moment pendant la réaction {svg_4}.
Formation d'hydrogel
Le Fmoc-alpha-allyl-D-Ala est utilisé dans la formulation d'hydrogels biocompatibles adaptés à différentes applications biomédicales {svg_5}. Le dipeptide Fmoc-FF est l'un des hydrogelateurs peptidiques les plus étudiés en raison de sa simplicité et de sa capacité à gélifier dans des conditions physiologiques {svg_6}.
Électrophorèse capillaire
Le Fmoc-alpha-allyl-D-Ala est utilisé en électrophorèse capillaire {svg_7}. Il agit comme un réactif dans la dérivatisation pré-colonne des amines pour la chromatographie liquide haute performance (HPLC) et la détection fluorescente {svg_8}.
Dérivatisation des acides aminés pour l'analyse par HPLC
Le Fmoc-alpha-allyl-D-Ala est utilisé pour la dérivatisation des acides aminés pour l'analyse par HPLC {svg_9}. Il est utilisé pour préparer des acides aminés N-Fmoc pour la synthèse peptidique en phase solide et la synthèse d'oligonucléotides {svg_10}.
Caractéristiques d'auto-assemblage
Les acides aminés et les peptides courts modifiés par Fmoc possèdent des caractéristiques d'auto-assemblage éminentes et présentent un potentiel distinct pour des applications en raison de l'hydrophobicité et de l'aromaticité inhérentes de la fraction Fmoc qui peuvent promouvoir l'association des blocs de construction {svg_11}.
Mécanisme D'action
Target of Action
The primary target of Fmoc-alpha-allyl-D-Ala is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines .
Mode of Action
Fmoc-alpha-allyl-D-Ala interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The primary biochemical pathway affected by Fmoc-alpha-allyl-D-Ala is the synthesis of peptides . The compound plays a crucial role in solid-phase peptide synthesis (SPPS), where it serves as a temporary protecting group for the amine at the N-terminus .
Pharmacokinetics
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Result of Action
The primary result of Fmoc-alpha-allyl-D-Ala’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the controlled addition of other amino acids to the peptide chain without unwanted side reactions .
Action Environment
The action of Fmoc-alpha-allyl-D-Ala is influenced by the pH of the environment . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Therefore, the pH must be carefully controlled during peptide synthesis to ensure the Fmoc group is removed at the appropriate time .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h3-11,18H,1,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCSRFHDUZYOCR-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288617-76-5 | |
| Record name | 288617-76-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



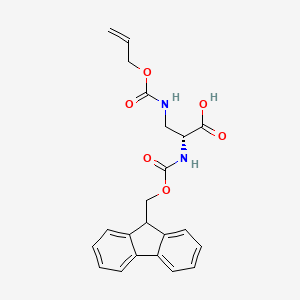


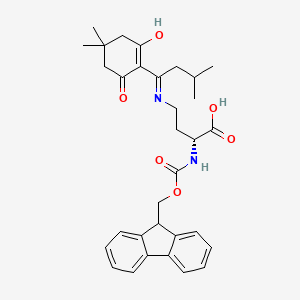
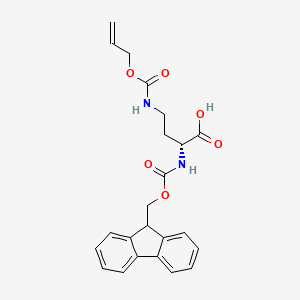
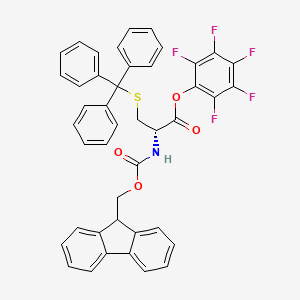
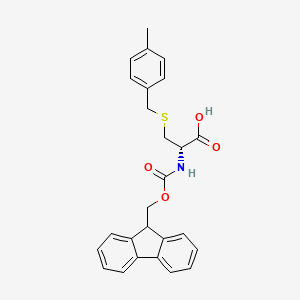
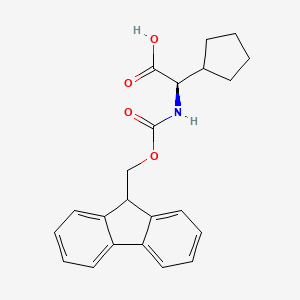
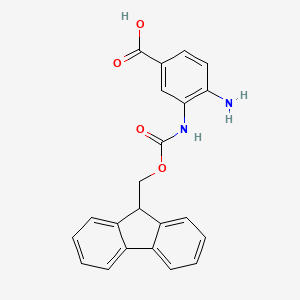


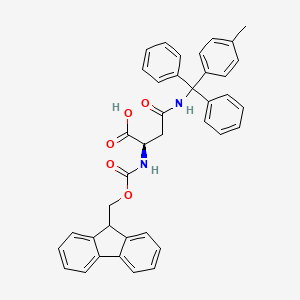
![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)
